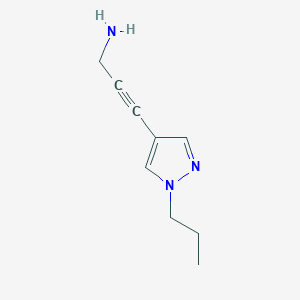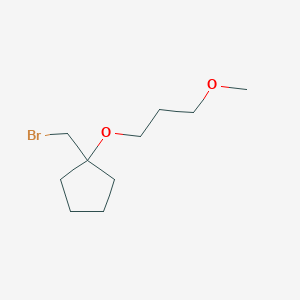![molecular formula C12H14ClNO3 B1488726 2-(6-Chlor-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)essigsäure CAS No. 2098029-55-9](/img/structure/B1488726.png)
2-(6-Chlor-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)essigsäure
Übersicht
Beschreibung
The compound “2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as benzo[b][1,4]oxazin-3-yl acetic acids . These compounds are characterized by a benzo[b][1,4]oxazin ring (a type of heterocyclic ring containing nitrogen and oxygen) attached to an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]oxazin ring and the acetic acid group. The presence of the chlorine atom and the ethyl group would also be significant features .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Quinazolinonderivate wurden auf ihre antibakteriellen Eigenschaften und Struktur-Wirkungs-Beziehungen (SAR) untersucht und zeigten vielversprechende Ergebnisse gegen verschiedene mikrobielle Stämme .
Pharmazeutische Forschung
Die pharmazeutischen und biologischen Aktivitäten von 4-Hydroxy-2-Chinolonen, die strukturell mit Quinazolinonen verwandt sind, machen sie wertvoll in der Arzneimittelforschung und -entwicklung .
Synthesemethoden
Es wurden Untersuchungen zu Eintopfsyntheserouten für verwandte Verbindungen durchgeführt, die auf die Synthese der betreffenden Verbindung anwendbar sein könnten .
Antivirale Aktivität
Einige Quinazolinonderivate zeigten antivirale Aktivität, insbesondere gegen das Newcastle-Disease-Virus, was auf ein Potenzial in der antiviralen Therapie hindeutet .
Therapeutisches Potenzial
Imidazolhaltige Verbindungen, die eine heterocyclische Struktur mit Quinazolinonen gemeinsam haben, wurden auf ihr therapeutisches Potenzial in verschiedenen medizinischen Anwendungen untersucht .
Antitumoraktivitäten
Neuartige Analoga verwandter Verbindungen wurden synthetisiert und auf ihre Antitumoraktivitäten gegen verschiedene Krebszelllinien bewertet .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can be influenced by various environmental factors. These include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid in laboratory experiments has a number of advantages. It is relatively inexpensive to synthesize and is stable under a variety of conditions. In addition, it is non-toxic and has a low potential for bioaccumulation. However, there are some limitations to the use of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
In the future, 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid may be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In addition, it may be used as an antioxidant and a neuroprotective agent. Furthermore, it may be used as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid may be used in the development of novel drugs for the treatment of depression, anxiety, and other neurological disorders. Finally, 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid may be used to develop new methods of synthesis and to improve existing methods of synthesis.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid may interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound in specific tissues are important factors determining its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level .
Eigenschaften
IUPAC Name |
2-(6-chloro-4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-4-3-8(13)5-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAXRPXJIMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)




